molecular formula C9H15NO2 B13534865 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13534865
M. Wt: 169.22 g/mol
InChI Key: IISXRNXZCJZRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-94-8) is a bicyclic compound featuring a nitrogen atom at the 3-position and a methyl ester group at the 8-position. Its molecular formula is C₉H₁₆ClNO₂ (as the hydrochloride salt), with a molecular weight of 205.68 g/mol . This compound is utilized as a protein degrader building block, highlighting its role in medicinal chemistry for targeted protein degradation strategies. Its synthesis typically involves carbamate formation or esterification reactions, as seen in related azabicyclo derivatives .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3

InChI Key

IISXRNXZCJZRMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC1CNC2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action remains largely unexplored.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following table summarizes key structural analogs, their substituents, and applications:

    Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
    Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (target compound) 3-aza, 8-methyl ester 205.68 Protein degrader building block
    Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-benzyl, 8-methyl ester, diazabicyclo core Not reported Antiviral activity (maraviroc analog synthesis)
    tert-Butyl 3-((4-decylphenyl)(methyl)carbamoyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-decylphenyl carbamoyl, diazabicyclo core 472.35 Spns2 inhibitor (oral bioavailability)
    Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-methyl, 2-methyl ester, 3-phenyl 259.34 Tropane alkaloid analog (CNS activity)
    Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-iodophenyl, 8-methyl, 2-methyl ester 371.21 Radioligand potential (imaging applications)
    Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-benzoyloxy, 8-methyl, 2-ethyl ester 317.37 Metabolite of cocaine analogs
    tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy, tert-butyl ester 227.29 Intermediate for kinase inhibitors

    Structural and Functional Insights

    Nitrogen Content and Ring Systems: The mono-azabicyclo core (target compound) contrasts with diazabicyclo analogs (e.g., ), which introduce additional nitrogen atoms. Diazabicyclo derivatives often exhibit enhanced hydrogen-bonding capacity, influencing target binding (e.g., antiviral activity in maraviroc analogs) . Substituent Position: The 8-carboxylate group in the target compound differs from 2-carboxylate isomers (e.g., ), which alter molecular conformation and biological activity. For example, 2-carboxylate tropane analogs are linked to CNS modulation .

    Functional Group Impact :

    • Halogenated Derivatives : Iodine-substituted analogs (e.g., 4-iodophenyl in ) exhibit increased molecular weight and polarizability, making them candidates for radiopharmaceuticals .
    • Ester Variations : Methyl esters (target compound) vs. ethyl or tert-butyl esters () influence metabolic stability. Tert-butyl groups enhance steric protection but reduce solubility .

    Biological Applications :

    • The target compound’s role in protein degradation contrasts with diazabicyclo derivatives used in antiviral or kinase inhibition (e.g., Spns2 inhibitors in ) .
    • Tropane analogs (e.g., ) highlight the scaffold’s versatility in neuropharmacology .

    Physicochemical Properties

    • Lipophilicity : The target compound’s XLogP3 ~2.8 (analogous to ) suggests moderate lipophilicity, balancing membrane permeability and solubility .
    • Hydrogen-Bonding Capacity : Hydroxyl or carbonyl groups (e.g., ) enhance solubility but may increase metabolic clearance .

    Biological Activity

    Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of bicyclic alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

    Overview of Biological Activity

    This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects. The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.

    Key Biological Activities

    • Neurotransmitter Reuptake Inhibition :
      • The compound has been identified as a monoamine reuptake inhibitor, which is significant in treating mood disorders such as depression and anxiety. It exhibits a capacity to inhibit the reuptake of serotonin (5-HT), norepinephrine, and dopamine, thus enhancing neurotransmitter availability in the synaptic cleft .
    • Antidepressant Effects :
      • Research indicates that compounds within the azabicyclo[3.2.1]octane family can serve as effective antidepressants by modulating monoamine neurotransmission . This aligns with findings that demonstrate their potential in alleviating symptoms associated with mood disorders.
    • Antiviral Properties :
      • Some derivatives of azabicyclo compounds have shown antiviral activity against various pathogens, suggesting a broader therapeutic potential beyond central nervous system disorders .

    The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

    • Binding Affinity : The compound binds to serotonin and dopamine transporters, leading to altered neurotransmitter dynamics . This binding can result in either agonistic or antagonistic effects depending on the specific receptor interactions.
    • Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to neurotransmitter synthesis and receptor regulation, further contributing to its pharmacological profile .

    Case Studies and Experimental Data

    A review of recent studies highlights several key findings regarding the biological activity of this compound:

    StudyFindings
    Demonstrated significant inhibition of serotonin reuptake in vitroSupports potential use as an antidepressant
    Identified as a monoamine reuptake inhibitor with broad therapeutic applicationsSuggests utility in treating mood disorders
    Exhibited antiviral activity against specific virusesIndicates potential for broader therapeutic applications

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.